![molecular formula C7H4Br2N2 B1593109 3,4-dibromo-1H-pyrrolo[2,3-b]pyridine CAS No. 1000340-33-9](/img/structure/B1593109.png)
3,4-dibromo-1H-pyrrolo[2,3-b]pyridine
Descripción general
Descripción
“3,4-dibromo-1H-pyrrolo[2,3-b]pyridine” is a chemical compound that belongs to the class of pyrrolopyridines . Pyrrolopyridines are a group of compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives has been reported in various studies . For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .
Molecular Structure Analysis
The molecular structure of “3,4-dibromo-1H-pyrrolo[2,3-b]pyridine” is characterized by the presence of a pyrrolopyridine core, which is a bicyclic system consisting of a pyrrole ring fused to a pyridine ring . The presence of bromine atoms at the 3rd and 4th positions of the pyrrolopyridine core is a distinguishing feature of this compound .
Chemical Reactions Analysis
Pyrrolopyridine derivatives, including “3,4-dibromo-1H-pyrrolo[2,3-b]pyridine”, have been found to exhibit potent activities against various targets. For example, they have been reported to inhibit the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3,4-dibromo-1H-pyrrolo[2,3-b]pyridine” are characterized by its molecular weight, which is 275.93 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .
Aplicaciones Científicas De Investigación
Cancer Therapy
- Scientific Field : Oncology
- Application Summary : 3,4-dibromo-1H-pyrrolo[2,3-b]pyridine derivatives have been found to inhibit the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which plays an essential role in various types of tumors . Therefore, these derivatives are being developed as potential cancer therapies .
- Methods of Application : The derivatives are synthesized and their activities against FGFR1, 2, and 3 are tested. For example, compound 4h exhibited potent FGFR inhibitory activity .
- Results : Compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. It also significantly inhibited the migration and invasion of 4T1 cells .
Analgesic and Sedative Agents
- Scientific Field : Pharmacology
- Application Summary : Pyrrolo[3,4-c]pyridine derivatives, which are structurally similar to 3,4-dibromo-1H-pyrrolo[2,3-b]pyridine, have been studied as analgesic and sedative agents .
- Methods of Application : The derivatives are synthesized and their analgesic and sedative activities are tested in animal models .
- Results : All tested imides were more active in the “writhing” test than aspirin, and two of them were similar to morphine. In addition, all of the new imides inhibited the locomotor activity in mice to a statistically significant extent, and two of them also prolonged the duration of thiopental sleep .
Antidiabetic Agents
- Scientific Field : Endocrinology
- Application Summary : Some derivatives of pyrrolo[3,4-c]pyridine, which are structurally similar to 3,4-dibromo-1H-pyrrolo[2,3-b]pyridine, have been found to reduce blood glucose levels .
- Methods of Application : The derivatives are synthesized and their antidiabetic activities are tested .
- Results : The compounds were found to be effective in reducing blood glucose levels, suggesting potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .
Antiviral Agents
- Scientific Field : Virology
- Application Summary : Pyridine-containing compounds, which include 3,4-dibromo-1H-pyrrolo[2,3-b]pyridine, have been found to have antiviral properties .
- Methods of Application : The antiviral activities of these compounds are typically tested in vitro using various viral strains .
- Results : While specific results for 3,4-dibromo-1H-pyrrolo[2,3-b]pyridine are not available, pyridine-containing compounds in general have shown promising results in inhibiting viral replication .
Antimalarial Agents
- Scientific Field : Parasitology
- Application Summary : Pyridine-containing compounds, including 3,4-dibromo-1H-pyrrolo[2,3-b]pyridine, have been studied for their antimalarial activities .
- Methods of Application : These compounds are typically tested in vitro against various strains of Plasmodium, the parasite that causes malaria .
- Results : While specific results for 3,4-dibromo-1H-pyrrolo[2,3-b]pyridine are not available, pyridine-containing compounds in general have shown potential in inhibiting the growth of Plasmodium .
Antimicrobial Agents
- Scientific Field : Microbiology
- Application Summary : Pyridine-containing compounds, which include 3,4-dibromo-1H-pyrrolo[2,3-b]pyridine, have been found to have antimicrobial properties .
- Methods of Application : The antimicrobial activities of these compounds are typically tested in vitro using various bacterial and fungal strains .
- Results : While specific results for 3,4-dibromo-1H-pyrrolo[2,3-b]pyridine are not available, pyridine-containing compounds in general have shown promising results in inhibiting microbial growth .
Antiviral Agents
- Scientific Field : Virology
- Application Summary : Pyridine-containing compounds, which include 3,4-dibromo-1H-pyrrolo[2,3-b]pyridine, have been found to have antiviral properties .
- Methods of Application : The antiviral activities of these compounds are typically tested in vitro using various viral strains .
- Results : While specific results for 3,4-dibromo-1H-pyrrolo[2,3-b]pyridine are not available, pyridine-containing compounds in general have shown promising results in inhibiting viral replication .
Antimalarial Agents
- Scientific Field : Parasitology
- Application Summary : Pyridine-containing compounds, including 3,4-dibromo-1H-pyrrolo[2,3-b]pyridine, have been studied for their antimalarial activities .
- Methods of Application : These compounds are typically tested in vitro against various strains of Plasmodium, the parasite that causes malaria .
- Results : While specific results for 3,4-dibromo-1H-pyrrolo[2,3-b]pyridine are not available, pyridine-containing compounds in general have shown potential in inhibiting the growth of Plasmodium .
Antimicrobial Agents
- Scientific Field : Microbiology
- Application Summary : Pyridine-containing compounds, which include 3,4-dibromo-1H-pyrrolo[2,3-b]pyridine, have been found to have antimicrobial properties .
- Methods of Application : The antimicrobial activities of these compounds are typically tested in vitro using various bacterial and fungal strains .
- Results : While specific results for 3,4-dibromo-1H-pyrrolo[2,3-b]pyridine are not available, pyridine-containing compounds in general have shown promising results in inhibiting microbial growth .
Safety And Hazards
Propiedades
IUPAC Name |
3,4-dibromo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHGADLNTUOUFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646879 | |
| Record name | 3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dibromo-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1000340-33-9 | |
| Record name | 3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

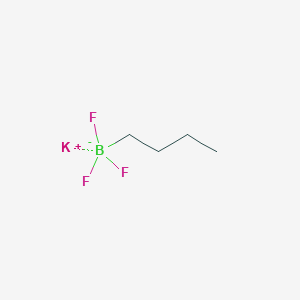

![4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1593028.png)

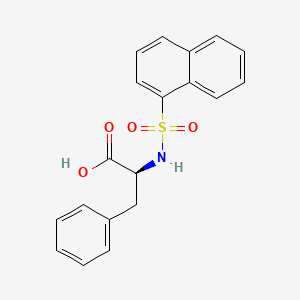
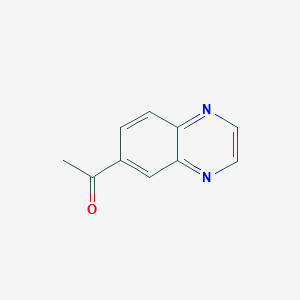

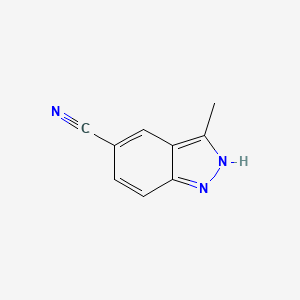
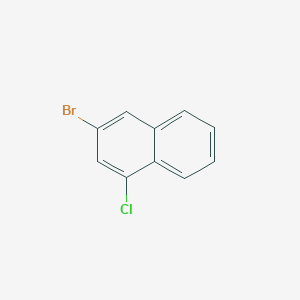

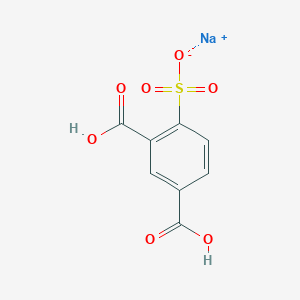
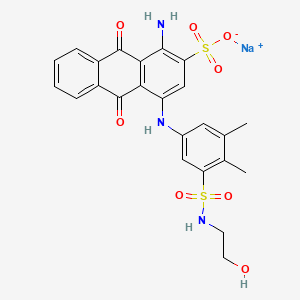
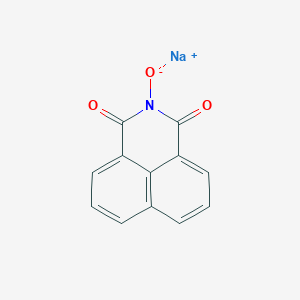
![Ethanesulfonic acid, 2-[(4-formylphenyl)methylamino]-, sodium salt](/img/structure/B1593048.png)